molecular formula C9H15N3O2 B13638032 Ethyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)propanoate

Ethyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)propanoate

Cat. No.: B13638032
M. Wt: 197.23 g/mol
InChI Key: ZHNGYNGBEHWYMP-UHFFFAOYSA-N
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Description

Ethyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanoate (CAS No. 1343579-54-3) is a heterocyclic building block with the molecular formula C₉H₁₅N₃O₂ and a molecular weight of 197.23 g/mol . It features a pyrazole ring substituted with an amino group at position 3 and a methyl group at position 4, linked to a propanoate ester moiety. This compound is typically supplied at 98% purity and is utilized in synthetic chemistry for constructing complex molecules, particularly in pharmaceutical and agrochemical research . Analytical characterization methods include NMR, HPLC, and LC-MS, with storage recommendations emphasizing stability under standard laboratory conditions .

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

ethyl 2-(3-amino-4-methylpyrazol-1-yl)propanoate

InChI

InChI=1S/C9H15N3O2/c1-4-14-9(13)7(3)12-5-6(2)8(10)11-12/h5,7H,4H2,1-3H3,(H2,10,11)

InChI Key

ZHNGYNGBEHWYMP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)N1C=C(C(=N1)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include nitro derivatives, hydrazine derivatives, and various substituted pyrazoles. These products can have different properties and applications depending on the functional groups introduced .

Scientific Research Applications

Ethyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved can vary depending on the specific application and the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares ethyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanoate with structurally analogous compounds, focusing on substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Primary Application Reference
This compound C₉H₁₅N₃O₂ 197.23 g/mol Propanoate ester, 3-amino-4-methyl pyrazole Heterocyclic building block
Ethyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate C₇H₁₁N₃O₂ 169.18 g/mol Acetate ester (shorter chain) Synthetic intermediate
Ethyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)butanoate C₉H₁₅N₃O₂ 197.23 g/mol Butanoate ester (longer chain) Intermediate for drug design
Ethyl 3-(4-iodo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate C₁₀H₁₅IN₃O₂ 337.16 g/mol Iodo-substituted pyrazole, methylamino group Pharmaceutical intermediate
Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate C₁₈H₁₈N₄O₄ 366.36 g/mol Pyran ring, cyano, phenyl groups Pharmaceutical research

Key Observations:

  • Chain Length Effects: The acetate variant (shorter ester chain) may exhibit higher solubility in polar solvents compared to the propanoate and butanoate analogs .
  • Complexity : The pyran-derived compound in demonstrates how pyrazole integration into larger heterocyclic systems expands pharmaceutical utility.

Analytical Characterization Techniques

  • NMR : Quantitative analysis of pyrazole derivatives often employs internal standards like ethyl viologen (δ 1.56–8.99 ppm) to resolve overlapping signals in deuterated solvents .
  • LC-MS/HPLC : Used to verify purity and detect degradation products, critical for ensuring batch consistency in building blocks .

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